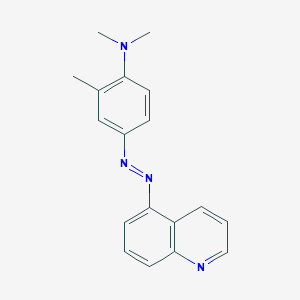
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline
Description
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Properties
CAS No. |
17400-68-9 |
|---|---|
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |
InChI Key |
ATJCDWKIYFOBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline typically involves the diazotization of 4-(dimethylamino)-m-toluidine followed by coupling with quinoline. The reaction conditions generally include:
Diazotization: This step involves treating 4-(dimethylamino)-m-toluidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling: The diazonium salt formed is then coupled with quinoline in an alkaline medium, often using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Aluminum chloride as a catalyst in anhydrous conditions.
Major Products Formed
Oxidation: Cleavage products of the azo bond, often leading to quinoline derivatives and aromatic amines.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines which can interact with various enzymes and receptors. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound or its reduction products can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The aromatic structure allows it to bind to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the quinoline ring.
Quinoline Yellow: Another azo dye with a different substitution pattern on the quinoline ring.
Methyl Red: A pH indicator with a similar azo linkage but different aromatic rings.
Uniqueness
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is unique due to the presence of both the dimethylamino group and the quinoline ring, which confer specific chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


